molecular formula C10H10N2O4S B1491646 5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 2098050-27-0

5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B1491646
CAS No.: 2098050-27-0
M. Wt: 254.26 g/mol
InChI Key: RUPJETWQVLZGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring fused with a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thiopyran ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which combines a pyrazole ring with a thiopyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2098050-27-0

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O4S/c1-2-4-12-9(10(13)14)7-6-17(15,16)5-3-8(7)11-12/h1H,3-6H2,(H,13,14)

InChI Key

RUPJETWQVLZGCJ-UHFFFAOYSA-N

SMILES

C#CCN1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O

Canonical SMILES

C#CCN1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O

Origin of Product

United States

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